molecular formula C6H7N3S B1399865 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine CAS No. 1332627-32-3

6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine

Cat. No.: B1399865
CAS No.: 1332627-32-3
M. Wt: 153.21 g/mol
InChI Key: HIOORSCEWXZQPB-UHFFFAOYSA-N
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Description

6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring.

Biochemical Analysis

Biochemical Properties

6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function and stability .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access . Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression . These interactions result in downstream effects on cellular processes, such as cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as liver and kidney damage, due to its interaction with off-target biomolecules . It is crucial to determine the optimal dosage range to maximize therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidin-4-ones
  • Thieno[3,4-b]pyridine derivatives
  • 2-Thioxopyrimidine derivatives

Uniqueness

6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .

Properties

IUPAC Name

6,7-dihydrothieno[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-6-8-3-5-4(9-6)1-2-10-5/h3H,1-2H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOORSCEWXZQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332627-32-3
Record name 1332627-32-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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